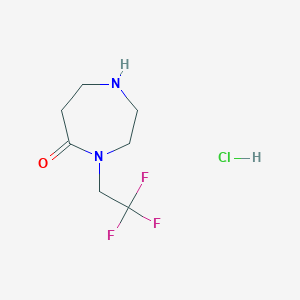

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride

説明

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is a nitrogen-containing heterocyclic compound characterized by a seven-membered diazepane ring substituted with a trifluoroethyl group at the 4-position and a ketone at the 5-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.

特性

IUPAC Name |

4-(2,2,2-trifluoroethyl)-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5-12-4-3-11-2-1-6(12)13;/h11H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFONENPAZMXXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of 1,4-Diazepan-5-one Core

- Starting from commercially available 1,4-diazepan-5-one, protection of the nitrogen atoms is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 10–20 °C for 2 hours, yielding tert-butyl 5-oxo-1,4-diazepane-1-carboxylate with an 89% yield.

- Alternatively, the reaction can be performed in dichloromethane with DMAP catalyst at room temperature for 4 hours, followed by aqueous washes and purification via silica gel chromatography, yielding similar products.

Introduction of the 2,2,2-Trifluoroethyl Group

- The trifluoroethyl substituent is introduced via alkylation or amidation reactions using trifluoroacetic acid derivatives or trifluoroethyl-containing reagents.

- For example, a reaction involving trifluoroacetic acid in dichloromethane at 20 °C for 3 hours, followed by reductive amination with sodium triacetoxyborohydride, yields the trifluoroethyl intermediate with high purity and yields up to 98%.

- Hydrogenation steps using palladium(II) hydroxide as a catalyst in methanol under a hydrogen atmosphere at 45 °C facilitate the reduction and formation of the desired amine functionality.

Salt Formation: Hydrochloride Salt

- The free base of the compound is converted to its hydrochloride salt by treatment with hydrogen chloride under inert atmosphere conditions during or after the final synthetic step.

- This step improves the compound's crystallinity and stability, facilitating isolation and purification.

Detailed Reaction Conditions and Yields

| Step | Reaction Conditions | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Protection of 1,4-diazepan-5-one | Di-tert-butyl dicarbonate in THF | 10–20 °C | 2 h | 89% | Intermediate tert-butyl ester obtained | |

| Protection with DMAP catalyst | Di-tert-butyl dicarbonate in DCM, DMAP catalyst | RT (20 °C) | 4 h | ~80% | Purified by chromatography | |

| Introduction of trifluoroethyl group | Trifluoroacetic acid in DCM, reductive amination with NaBH(OAc)3 | 20 °C | 3 h | 98% | High purity intermediate | |

| Hydrogenation | Pd(OH)2 catalyst in MeOH under H2 atmosphere | 45 °C | Overnight | Crude product | Used directly for next step | |

| Salt formation | Treatment with HCl in MeOH | RT | Variable | Crystalline hydrochloride salt | Enhances stability |

Research Findings and Process Optimization

- The use of inert atmosphere (nitrogen) and controlled temperature is critical to prevent side reactions and degradation during hydrogenation and alkylation steps.

- Filtration and washing protocols, including use of isopropyl acetate and sodium chloride washes, are employed to purify intermediates and remove impurities.

- Crystallization techniques, such as slow cooling and seeding at controlled rates (e.g., 5 °C per 30 minutes), improve the optical purity and yield of the final product.

- Reaction monitoring by mass spectrometry and HPLC ensures the stereochemical integrity and purity of intermediates and final compounds.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Core Synthesis | Protection of 1,4-diazepan-5-one with di-tert-butyl dicarbonate |

| Substitution | Introduction of 2,2,2-trifluoroethyl group via reductive amination |

| Catalysts | Palladium(II) hydroxide for hydrogenation |

| Solvents | THF, dichloromethane, methanol |

| Temperature Range | 10 °C to 45 °C |

| Reaction Time | 2 hours to overnight |

| Purification | Filtration, washing with sodium chloride solution, crystallization |

| Yield Range | 80–98% for key steps |

| Salt Formation | Conversion to hydrochloride salt for stability |

化学反応の分析

Substitution Reactions

The diazepane ring and trifluoroethyl group participate in nucleophilic substitution and functionalization:

Acid-Base Reactivity

-

Deprotonation : The secondary amine in the diazepane ring can be deprotonated with strong bases (e.g., NaH or LDA) to generate nucleophilic intermediates for alkylation or arylation .

-

Salt Disproportionation : Under anhydrous conditions, the hydrochloride salt can release HCl, forming the free base, which is susceptible to oxidation or dimerization .

Stability Under Stress Conditions

-

Thermal Stability : The compound degrades above 150°C, forming trifluoroacetic acid and diazepane fragments, as observed in thermogravimetric analysis (TGA) of related salts .

-

Hydrolytic Stability : Stable in acidic conditions (pH 1–3) but undergoes ring-opening hydrolysis at pH > 8, yielding γ-aminobutyric acid derivatives .

Comparative Reactivity Table

Key Research Findings

-

Crystallization Behavior : The hydrochloride salt crystallizes in anhydrous form with a melting point of 192–195°C, confirmed by differential scanning calorimetry (DSC) .

-

Stereochemical Control : Epimerization at the diazepane ring’s chiral center is achievable using ethanolic NaOH, enabling access to diastereomerically pure forms .

科学的研究の応用

Overview

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is a compound with significant potential in various scientific and medicinal applications. This article explores its chemical properties, biological activities, and potential therapeutic uses, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with neurotransmitter systems, particularly the GABAergic system.

- Mechanism of Action : Similar to other diazepane derivatives, this compound may modulate GABA receptors, leading to anxiolytic and sedative effects. This modulation is crucial for developing treatments for anxiety disorders and epilepsy.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro tests show effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

Anticancer Properties

Research has demonstrated the compound's ability to inhibit the proliferation of cancer cell lines. The mechanisms involve inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study involving breast cancer cell lines showed a significant reduction in cell viability when treated with the compound, suggesting its potential as an anticancer agent.

Industrial Applications

The compound is also explored for its use in the production of specialty chemicals and as a reagent in various industrial processes. Its unique trifluoroethyl substitution enhances its utility in synthesizing more complex organic molecules.

作用機序

The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with diazepane derivatives, particularly those with substitutions at the 4-position. Below is a detailed comparison based on similarity indices and functional groups (derived from ):

Table 1: Key Structural and Similarity Comparisons

| Compound Name | CAS No. | Similarity Index | Key Substituents |

|---|---|---|---|

| 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride | Not provided | Reference | 4-Trifluoroethyl, 5-ketone, HCl salt |

| 4-Methyl-1,4-diazepan-5-one hydrochloride | 5441-40-7 | 0.97 | 4-Methyl, 5-ketone, HCl salt |

| 4-(2-(Dimethylamino)ethyl)-1,4-diazepan-5-one | 329794-41-4 | 1.00 | 4-Dimethylaminoethyl, 5-ketone |

| Unspecified analog | 61903-11-5 | 0.96 | Likely alkyl/heteroatom substitution |

| Unspecified analog | 60565-89-1 | 0.89 | Likely bulkier substituents |

Key Observations:

Substituent Effects: The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects due to the trifluoromethyl moiety, which may enhance metabolic stability compared to the methyl group in 5441-40-7 .

Hydrochloride Salt Utility :

- Both the target compound and 5441-40-7 are hydrochloride salts, which improve crystallinity and handling properties. However, the trifluoroethyl group may reduce hygroscopicity compared to methyl analogs .

Similarity Trends :

- Compounds with smaller substituents (e.g., methyl) exhibit higher similarity indices (0.97) to the target molecule, while bulkier groups (e.g., in 60565-89-1) lower the index to 0.81 .

Research Implications and Limitations

- Synthetic Challenges: The trifluoroethyl group requires specialized fluorination techniques, increasing synthesis complexity compared to methyl or dimethylamino analogs.

- Pharmacological Potential: The diazepane scaffold is prevalent in CNS-targeting drugs; the trifluoroethyl group’s metabolic stability could position this compound as a candidate for neuroactive agent development.

生物活性

4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound belongs to the class of diazepanes, characterized by a seven-membered ring containing two nitrogen atoms. The trifluoroethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar trifluoroethyl substitutions exhibit significant antimicrobial properties. For instance, a related study on trifluoromethyl-substituted imidazoles demonstrated promising antibacterial activity against various strains, suggesting that the trifluoroethyl group may enhance bioactivity through increased membrane permeability or altered binding affinities .

Anticancer Potential

Research into related diazepan derivatives has shown that they can induce apoptosis in cancer cells. For example, a study highlighted the synthesis of novel diazepan derivatives that exhibited cytotoxic effects on tumor cell lines, with mechanisms involving the modulation of apoptotic pathways . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced their anticancer efficacy.

Neuropharmacological Effects

Compounds similar to this compound have been explored for their anxiolytic and analgesic properties. In animal models, certain diazepan derivatives demonstrated effects comparable to established anxiolytics like diazepam, suggesting potential for therapeutic applications in anxiety disorders .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Induction of Apoptosis : The ability to modulate apoptotic pathways is a common feature among diazepan derivatives. This is often mediated through the activation of caspases and the downregulation of anti-apoptotic proteins like Mcl-1 .

- Receptor Interaction : The interaction with neurotransmitter receptors could explain the neuropharmacological effects observed in animal models.

Case Studies

Q & A

Q. Example Workflow :

Perform DFT calculations to map energy profiles.

Compare with experimental kinetic data.

Adjust reaction conditions (e.g., switch to a less nucleophilic base) to suppress side pathways .

Advanced Question: What strategies optimize reactor design for scalable synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic alkylation steps. Use Corning Advanced-Flow™ reactors with PTFE tubing.

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。